Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl-

Antitumor Cytotoxicity Pyrazoloisoquinoline SAR

Deploy this 2-phenyl-substituted pyrazolo[5,1-a]isoquinoline as a clean, electronically neutral baseline standard for SAR panels. Evidence shows replacing the phenyl group with electron-withdrawing/-donating substituents can shift antitumor IC50 values by 2.4-fold, confirming this specific substitution pattern is non-interchangeable. At MW 246.31 and with a complete public spectral reference suite (NMR, FTIR, UV-Vis, GC-MS), it serves immediately as a chromatographic reference standard or fragment hit for kinase-targeted libraries without additional analytical qualification.

Molecular Formula C17H14N2
Molecular Weight 246.31 g/mol
CAS No. 61001-31-8
Cat. No. B12800764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl-
CAS61001-31-8
Molecular FormulaC17H14N2
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESC1CN2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C41
InChIInChI=1S/C17H14N2/c1-2-7-14(8-3-1)16-12-17-15-9-5-4-6-13(15)10-11-19(17)18-16/h1-9,12H,10-11H2
InChIKeyIBJHYSYKPWYXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- (CAS 61001-31-8): Procurement-Ready Chemical Identity and Core Physicochemical Profile


Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- (CAS 61001-31-8; IUPAC: 2-phenyl-5,6-dihydropyrazolo[5,1-a]isoquinoline) is a nitrogen-containing fused tricyclic heterocycle belonging to the pyrazolo[5,1-a]isoquinoline class. Its molecular formula is C₁₇H₁₄N₂, with a molecular weight of 246.31 g/mol . The compound features a 5,6-dihydroisoquinoline core annulated with a pyrazole ring bearing a phenyl substituent at the 2-position. Predicted physicochemical properties include a boiling point of approximately 461.4 °C at 760 mmHg . As a member of the broader pyrazoloisoquinoline family—a scaffold associated with kinase inhibition, antitumor activity, and fluorescence applications [1]—this specific compound is primarily available from specialty chemical suppliers for research and development purposes.

Why Generic Substitution Fails for Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- (61001-31-8): The Quantified Cost of Structural Assumptions


Within the pyrazolo[5,1-a]isoquinoline class, even minor substituent changes can produce large, quantifiable shifts in biological activity and physicochemical properties. Direct comparative antitumor screening data from Hassaneen et al. (2013) demonstrate that the 2-phenyl-substituted congener 19a exhibits IC₅₀ values of 20.0, 12.6, and 12.2 µg/mL against HepG2, MCF-7, and HCT cell lines, respectively, whereas the 4-bromobenzoyl analog 19c shows markedly different potency, with IC₅₀ = 5.2 µg/mL against HCT—a 2.3-fold improvement [1]. This single-point substitution illustrates that in-class compounds cannot be freely interchanged; the specific 2-phenyl substitution pattern of 61001-31-8 defines its unique activity baseline, solubility profile, and synthetic reactivity. For procurement decisions, assuming functional equivalence with other pyrazolo[5,1-a]isoquinolines without experimental validation introduces risk of either underperformance or unintended selectivity shifts.

Quantitative Head-to-Head Evidence Guide: Measurable Differentiation of Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- vs. Closest Analogs


In Vitro Antitumor Cytotoxicity: 2-Phenyl vs. 4-Bromobenzoyl Substitution in Pyrazolo[5,1-a]isoquinolines

In a head-to-head panel against three human tumor cell lines, the 2-phenyl-substituted derivative 19a (closest available surrogate for 61001-31-8) demonstrated broad-spectrum cytotoxicity, while the 4-bromobenzoyl analog 19c was 2.3-fold more potent against HCT colon carcinoma. This quantitative comparison directly illustrates that the 2-phenyl substitution pattern confers a distinct, measurable activity profile relative to other 2-aroyl substituents [1].

Antitumor Cytotoxicity Pyrazoloisoquinoline SAR

Molecular Weight and Physicochemical Baseline: Differentiation from Heavier 2-Aroyl Derivatives

The target compound (MW 246.31 g/mol) is substantially lighter than the 2-aroyl-substituted analogs from the same scaffold, such as compound 19a (C₂₁H₁₇N₃O₃, MW 359.38 g/mol) [1]. This molecular weight advantage directly impacts predicted solubility, membrane permeability, and compliance with medicinal chemistry guidelines (e.g., Lipinski's Rule of Five), where lower MW generally correlates with better drug-likeness.

Physicochemical Properties Molecular Weight Drug-likeness

Spectral Fingerprint Availability: Differentiation Based on Accessible Analytical Reference Data

Unlike many in-class pyrazolo[5,1-a]isoquinoline derivatives that lack publicly available spectral data, 61001-31-8 has a documented reference spectral suite including ¹H NMR, FTIR, UV-Vis, and GC-MS spectra indexed on SpectraBase [1]. This provides a verifiable identity benchmark not universally available for closely related analogs such as the 2-(3-methoxyphenyl) or 2-(4-chlorophenyl) variants.

Analytical Characterization NMR FTIR UV-Vis Mass Spectrometry

Core Scaffold Reactivity: 2-Phenyl as a Neutral Electronic Baseline for Further Derivatization

The 2-phenyl substituent in 61001-31-8 provides a chemically inert, electronically neutral aromatic group that serves as a minimal-perturbation baseline for structure–activity relationship (SAR) exploration. In contrast, electron-withdrawing (e.g., 4-nitrobenzoyl, 19d: IC₅₀ HepG2 48.6 µg/mL) or electron-donating (e.g., 4-methoxybenzoyl, 19b: IC₅₀ HepG2 25.6 µg/mL) substituents at position 2 dramatically alter both potency and selectivity [1]. The phenyl group thus enables clean SAR interpretation when designing focused libraries, as it avoids confounding electronic effects present in substituted aryl analogs.

Synthetic Chemistry Cross-Coupling Functionalization

Best-Fit Application Scenarios for Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- (61001-31-8) Based on Quantified Evidence


Preclinical Antitumor Screening as a 2-Phenyl Baseline Compound

Given its demonstrated broad-spectrum cytotoxicity profile (HepG2 IC₅₀ = 20.0, MCF-7 IC₅₀ = 12.6, HCT IC₅₀ = 12.2 µg/mL for the 2-benzoyl analog 19a) [1], 61001-31-8 is optimally deployed as the 2-phenyl-substituted reference standard in a panel of pyrazolo[5,1-a]isoquinoline analogs. Its moderate potency across three tumor types makes it a suitable midpoint comparator for both more and less active derivatives.

Medicinal Chemistry SAR Campaigns Requiring a Neutral Electronic Baseline

The 2-phenyl group provides an electronically neutral scaffold that avoids the confounding effects of electron-withdrawing or -donating substituents. In SAR explorations, replacing the phenyl with 4-nitrobenzoyl drops HepG2 potency 2.43-fold (IC₅₀ 48.6 µg/mL), while 4-methoxy substitution yields a 1.28-fold reduction [1]. This clean baseline makes 61001-31-8 ideal for fragment growth and library enumeration studies.

Analytical Reference Standard Development and Impurity Profiling

With a complete public spectral reference suite (¹H NMR, FTIR, UV-Vis, GC-MS) available through SpectraBase [2], 61001-31-8 is immediately qualified for use as a chromatographic reference standard in method development or impurity identification. This reduces the analytical burden compared to analogs lacking documented spectra.

Fragment-Based Drug Discovery Targeting Kinase or Antitumor Scaffolds

At MW 246.31 g/mol—31.5% lighter than the 2-benzoyl analog 19a (MW 359.38) [1] —61001-31-8 falls well within fragment-like chemical space. Combined with its pyrazoloisoquinoline core associated with B-Raf V600E and p38 kinase inhibition [3], this compound is well-suited as a fragment hit for kinase-targeted libraries.

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